![molecular formula C20H24N4O2S B2588955 (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone CAS No. 1013806-31-9](/img/structure/B2588955.png)
(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone
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Overview
Description
(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone is a useful research compound. Its molecular formula is C20H24N4O2S and its molecular weight is 384.5. The purity is usually 95%.
BenchChem offers high-quality (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(2,6-dimethylmorpholino)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Tubercular Activity
(a): In Vitro and In Vivo Activity Recent synthetic developments have led to benzothiazole-based anti-tubercular compounds. These molecules were evaluated for their inhibitory concentrations against Mycobacterium tuberculosis (M. tuberculosis). The newly synthesized derivatives exhibited promising inhibition potency compared to standard reference drugs .
(b): Mechanism of Resistance: Beyond synthesis, understanding the mechanism of resistance of anti-TB drugs is crucial. Researchers have incorporated insights into drug resistance mechanisms in their studies.
©: Structure-Activity Relationships (SAR): Investigating the structure-activity relationships of these benzothiazole derivatives provides valuable information for designing potent inhibitors. Molecular docking studies against the target enzyme DprE1 further enhance our understanding of their anti-tubercular activity.
Quorum Sensing Inhibition
Bacteria employ quorum sensing pathways to coordinate behaviors such as biofilm formation and virulence production. Novel compounds that inhibit quorum sensing without being antibiotics are gaining interest. The compound’s structure may play a role in disrupting bacterial communication .
Single-Molecule Magnets
Practically significant materials derived from benzothiazole-based compounds include Co(II) cubane complexes acting as single-molecule magnets. These exhibit remarkable magnetic properties, making them valuable for potential applications in data storage and quantum technologies .
Water Electro-Oxidation Catalyst
A cobalt catalyst derived from benzothiazole-based compounds has been effective for water electro-oxidation at neutral pH. Its low overpotential and high turnover frequency make it a promising candidate for sustainable energy applications .
Fluorophores and Near-Infrared Dyes
Certain derivatives of benzothiazole exhibit red-emitting fluorophores with high quantum yields. Additionally, near-infrared dyes with absorption maxima near 950 nm have been developed. These have applications in imaging and diagnostics .
Anti-Parkinsonian Agents
1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives have been designed as potential anti-Parkinsonian agents. These compounds show activity in alleviating haloperidol-induced catalepsy in mice, suggesting their neuroprotective potential .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a benzo[d]thiazol-2-yl moiety have been reported to exhibit anti-tubercular activity . They have shown inhibitory effects against M. tuberculosis .
Mode of Action
Benzo[d]thiazol-2-yl compounds have been reported to inhibit quorum sensing in gram-negative bacteria . Quorum sensing is a bacterial cell-cell communication mechanism that responds to external factors and coordinates host toxic behaviors such as biofilm formation and virulence production .
Biochemical Pathways
Benzo[d]thiazol-2-yl compounds have been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Result of Action
Benzo[d]thiazol-2-yl compounds have been reported to exhibit high cytotoxicity .
properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazol-3-yl]-(2,6-dimethylmorpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-12(2)17-9-16(19(25)23-10-13(3)26-14(4)11-23)22-24(17)20-21-15-7-5-6-8-18(15)27-20/h5-9,12-14H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHURHJOZHIDOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NN(C(=C2)C(C)C)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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